![molecular formula C17H20N2OS B5075682 1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE](/img/structure/B5075682.png)
1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-methylphenyl group and a 2-thienyl group. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
The synthesis of 1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group may yield the corresponding alcohol.
科学的研究の応用
1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are often investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities . The compound may also be used in the development of new pharmaceuticals targeting specific biological pathways. In the industrial sector, it can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with various receptors and enzymes in the body, leading to a range of biological effects. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
類似化合物との比較
1-[4-(2-METHYLPHENYL)PIPERAZINO]-2-(2-THIENYL)-1-ETHANONE can be compared with other similar compounds, such as 2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone and 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles . These compounds share structural similarities, including the presence of a piperazine ring and various aromatic substituents. each compound has unique features that contribute to its specific biological activity and potential applications. For example, 2-{4-[(4-methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone is known for its potential therapeutic applications, while 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles are investigated for their alpha1-adrenergic receptor antagonistic properties.
Similar Compounds
特性
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-14-5-2-3-7-16(14)18-8-10-19(11-9-18)17(20)13-15-6-4-12-21-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCFBNZUKGZIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
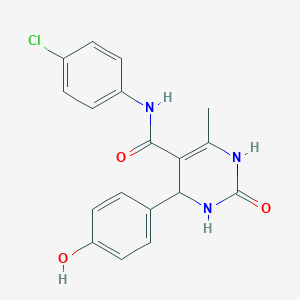
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5075609.png)
![N~1~-2-biphenylyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5075616.png)
![1-(1-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B5075622.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B5075646.png)
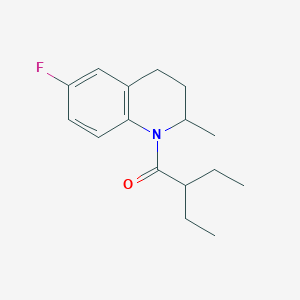
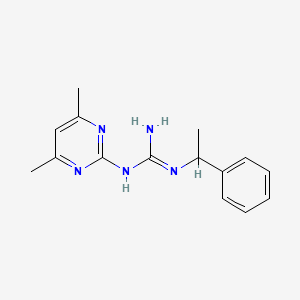
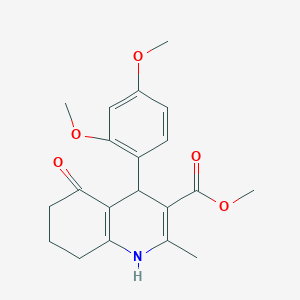
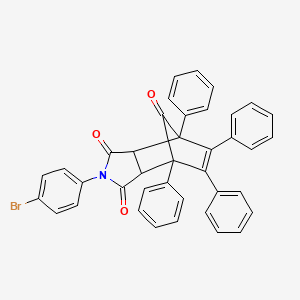
![Ethyl 2-[[5-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]thiolane-2-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5075673.png)

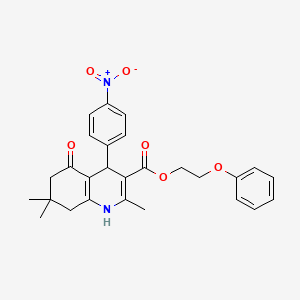
![1-(4-{[4-METHYL-6-(PYRROLIDIN-1-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-3-(3-METHYLPHENYL)UREA](/img/structure/B5075699.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B5075714.png)
